Lithium sulfate

Vue d'ensemble

Description

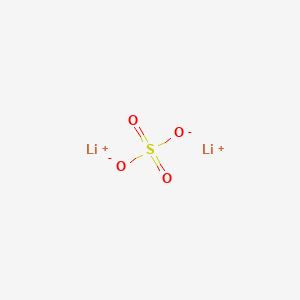

Lithium sulfate is an inorganic compound with the chemical formula Li₂SO₄. It is the lithium salt of sulfuric acid and appears as a white crystalline solid. This compound is known for its hygroscopic nature, meaning it can absorb moisture from the air.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lithium sulfate can be synthesized through several methods. One common laboratory method involves the reaction of lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) with sulfuric acid (H₂SO₄): [ \text{LiOH} + \text{H₂SO₄} \rightarrow \text{Li₂SO₄} + \text{H₂O} ] [ \text{Li₂CO₃} + \text{H₂SO₄} \rightarrow \text{Li₂SO₄} + \text{H₂O} + \text{CO₂} ]

Industrial Production Methods: Industrially, this compound is often produced as a byproduct in the extraction of lithium from spodumene (a lithium-rich mineral) or from lithium brine sources. The process involves roasting the mineral with sulfuric acid, followed by leaching and purification steps to isolate this compound .

Types of Reactions:

-

Oxidation and Reduction: this compound can undergo reduction reactions to form lithium sulfide (Li₂S) when reacted with hydrogen gas (H₂) at high temperatures. [ \text{Li₂SO₄} + 4\text{H₂} \rightarrow \text{Li₂S} + 4\text{H₂O} ]

-

Substitution Reactions: this compound can participate in metathesis reactions with other salts. For example, reacting this compound with sodium sulfide (Na₂S) can produce lithium sulfide and sodium sulfate (Na₂SO₄). [ \text{Li₂SO₄} + \text{Na₂S} \rightarrow \text{Li₂S} + \text{Na₂SO₄} ]

Common Reagents and Conditions:

Hydrogen Gas: Used in reduction reactions to produce lithium sulfide.

Sodium Sulfide: Used in metathesis reactions to produce lithium sulfide.

Major Products:

Applications De Recherche Scientifique

Lithium sulfate has a wide range of applications in scientific research:

Biology and Medicine: Lithium salts, including this compound, are studied for their potential neuroprotective effects and their use in treating bipolar disorder.

Industry: this compound is used in the production of specialty glasses and ceramics.

Mécanisme D'action

The mechanism of action of lithium sulfate, particularly in biological systems, involves the lithium ion (Li⁺). Lithium ions can interact with various molecular targets, including enzymes and neurotransmitter receptors. For example, lithium ions can inhibit glycogen synthase kinase 3 (GSK-3) and inositol phosphatases, which play roles in mood regulation and neuroprotection . Additionally, lithium ions can modulate glutamate receptors, which are involved in synaptic transmission and plasticity .

Comparaison Avec Des Composés Similaires

Lithium Chloride (LiCl): Another lithium salt with similar applications in medicine and industry.

Sodium Sulfate (Na₂SO₄): A sulfate salt with similar chemical properties but different applications.

Potassium Sulfate (K₂SO₄): Another sulfate salt used primarily in fertilizers.

Uniqueness of Lithium Sulfate: this compound is unique due to its retrograde solubility, which is uncommon among salts. This property makes it useful in specific industrial processes where temperature-dependent solubility is advantageous. Additionally, its role in the synthesis of lithium sulfide for advanced battery technologies highlights its importance in the field of energy storage .

Activité Biologique

Lithium sulfate (Li2SO4) is a lithium salt with significant biological activity, particularly in the context of psychiatric treatment, metabolic processes, and potential neuroprotective effects. This article delves into the biological mechanisms, therapeutic applications, and case studies associated with this compound, supported by diverse research findings.

Lithium ions (Li+) exert numerous effects on biological systems, influencing various metabolic and neuroendocrine pathways. The primary mechanisms through which this compound operates include:

- Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β) : Lithium is known to inhibit GSK3β, an enzyme implicated in multiple cellular processes including neurogenesis and mood regulation. This inhibition is believed to contribute to the alleviation of symptoms in bipolar disorder (BD) by stabilizing mood and enhancing neurotrophic factors like brain-derived neurotrophic factor (BDNF) .

- Neurotransmitter Modulation : Lithium affects neurotransmitter systems by stabilizing serotoninergic transmission and modulating levels of norepinephrine. This interaction is crucial for its therapeutic effects in mood disorders .

- Metabolic Rate Influence : Recent studies have shown that lithium exposure can influence metabolic rates in organisms such as Drosophila subobscura, suggesting a dose-dependent relationship where lithium alters oxygen consumption and carbon dioxide production .

Therapeutic Applications

This compound is primarily used in the treatment of bipolar disorder due to its mood-stabilizing properties. It has been shown to reduce the frequency and severity of manic episodes, with a notable impact on suicidal ideation and behavior:

- Mood Stabilization : Lithium treatment has been associated with a 29% better response rate in patients exhibiting a typical bipolar disorder course compared to those with atypical presentations .

- Suicidal Risk Reduction : Long-term lithium therapy significantly lowers the risk of suicide among patients with bipolar disorder. Studies indicate that the rate of suicides or attempts during lithium treatment is substantially lower than during periods without treatment .

Case Studies

- This compound Poisoning : A notable case involved a male patient undergoing this compound therapy who developed severe intoxication leading to hemodialysis. This case highlights the narrow therapeutic range of lithium compounds and the importance of monitoring serum lithium levels to prevent toxicity .

- Impact on Metabolism : In experimental settings, lithium's effect on metabolic rates was investigated using specific Drosophila lines. Results indicated that different mitochondrial DNA haplotypes influenced metabolic efficiency under lithium exposure, suggesting genetic variability may affect individual responses to lithium treatment .

Table 1: Summary of Biological Effects of this compound

Analyse Des Réactions Chimiques

Dehydration Reaction Kinetics

The dehydration of lithium sulfate monohydrate (Li₂SO₄·H₂O → Li₂SO₄ + H₂O) is a model gas-solid reaction studied for thermochemical heat storage. Key findings include:

-

Mechanism : Proceeds via nucleation and nuclei growth at the reactant-product interface (thickness ~150 µm) .

-

Rate Laws :

-

Activation Energy : Calculated as 72 kJ/mol for nuclei growth using Arrhenius analysis (Fig. 10b in ).

Table 1: Kinetic Parameters for Li₂SO₄·H₂O Dehydration

Role in Organic Chemistry Reactions

Li₂SO₄ acts as a catalyst in elimination reactions, such as the conversion of n-butyl bromide to 1-butene:

The sulfate ion facilitates proton abstraction, enhancing reaction efficiency .

Thermochemical Data

Table 2: Thermodynamic Properties of Li₂SO₄

| Property | Value | Conditions | Source |

|---|---|---|---|

| Standard enthalpy of formation (ΔfH°) | -1041.82 kJ/mol | Gas phase | |

| Entropy (S°) | 322.81 J/mol·K | Gas phase, 1 bar | |

| pH in aqueous solution | 6.0–9.0 (2M solution) | 25°C |

Dissolution and Solubility Behavior

Li₂SO₄ exhibits retrograde solubility : solubility decreases with temperature (25.7 g/100 mL at 25°C vs. ~20 g/100 mL at 100°C) . The dissolution is exothermic, with energy release dependent on molarity .

Propriétés

IUPAC Name |

dilithium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHCSSUBVCNVSK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2SO4, Li2O4S | |

| Record name | lithium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049201 | |

| Record name | Lithium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10377-48-7 | |

| Record name | Lithium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919XA137JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of lithium sulfate?

A1: this compound has the molecular formula Li2SO4 and a molecular weight of 109.94 g/mol. []

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, X-ray diffraction (XRD) is commonly used to study the crystal structure of this compound, including its changes with temperature. [] Additionally, Fourier-transform infrared spectroscopy (FTIR) can be employed to identify the functional groups present in this compound crystals. []

Q3: What is the thermal behavior of this compound?

A3: this compound exhibits a solid-solid phase transition at 572 °C and melts at 860 °C. [] The heat of fusion for Li2SO4 is 1.76 kcal/mol, and the heat of the solid-solid transition is 5.98 kcal/mol. []

Q4: How does the density of this compound compare to magnesium sulfate?

A4: this compound has a higher density than magnesium sulfate. This difference in density can be utilized to separate the two salts using dense medium separation techniques. []

Q5: How is this compound used in the production of lithium carbonate?

A5: this compound solution serves as a precursor in the production of lithium carbonate (Li2CO3), a key material for lithium-ion batteries. The this compound solution undergoes a carbonization and precipitation reaction at high temperatures to yield high-purity battery-grade lithium carbonate. []

Q6: Can this compound be directly converted into lithium hydroxide?

A6: Yes, this compound can be converted into lithium hydroxide (LiOH) using bipolar membrane electrodialysis. This process simultaneously generates sulfuric acid as a byproduct. []

Q7: What role does this compound play in the extraction of lithium from spodumene?

A7: In some extraction methods, spodumene is reacted with fluoride and sulfuric acid, leading to the formation of this compound in the solid phase. This this compound is then leached out using water. [, ]

Q8: Are there alternative lithium salts used in extraction processes?

A8: Yes, depending on the extraction method, other lithium salts like lithium chloride (LiCl) can also be produced from lithium-containing materials. []

Q9: Can waste materials be utilized for this compound production?

A9: Yes, this compound can be recovered from waste lithium-ion batteries (LIBs) and purified for further use. [] This process contributes to resource recycling and reduces the environmental impact of battery waste. [, ]

Q10: How does this compound impact the performance of lead-acid batteries?

A10: Adding this compound to the electrolyte of lead-acid batteries has been shown to improve both the cycle life and efficiency of the battery compared to using dilute sulfuric acid alone. []

Q11: What is the solubility behavior of this compound in water?

A11: this compound is soluble in water, and its solubility is influenced by factors such as temperature and the presence of other salts. [, ] For instance, the solubility of this compound in water decreases with increasing concentrations of sodium sulfate. []

Q12: Can organic solvents be used to separate lithium salts from solutions?

A12: Yes, amines like triethylamine and diisopropylamine have been investigated for the extractive crystallization of this compound from aqueous solutions. These amines preferentially extract water at low temperatures, leading to the precipitation of this compound crystals. []

Q13: Does this compound form double salts with other alkali metal sulfates?

A13: Yes, this compound readily forms double salts with sodium sulfate and potassium sulfate. In the quaternary system Li2SO4 + Na2SO4 + K2SO4 + H2O, the double salts 3Na2SO4·Li2SO4·12H2O and KLiSO4 are formed. []

Q14: How does temperature affect the phase behavior of aqueous this compound systems?

A14: In aqueous two-phase systems (ATPS) containing polyethylene glycol (PEG) and this compound, increasing the temperature generally leads to an increase in the slope of the tie line and a decrease in the amount of salt required for phase separation. []

Q15: What is the impact of this compound on the properties of cement?

A15: Research shows that this compound, when used in combination with nano silicon carbide and polyvinyl alcohol, can significantly improve the early strength of cement. The lithium ions in this compound react with the calcium hydroxide (Ca(OH)2) produced during cement hydration, promoting the formation of hydration products and enhancing cement strength. []

Q16: Can this compound be used as an electrolyte in electrochemical devices?

A16: Yes, molten this compound, particularly the eutectic mixture with potassium sulfate, exhibits good ionic conductivity at elevated temperatures and can function as an electrolyte in high-temperature electrochemical devices. [, ]

Q17: How does doping affect the ionic conductivity of this compound?

A17: Doping this compound with small amounts of lithium chloride (LiCl) has been observed to increase its ionic conductivity, suggesting a change in the lithium ion transport mechanism. []

Q18: What is the significance of the "AK-factor" in lithium ion diffusion in Li2SO4?

A18: Isotope effect studies suggest that the AK-factor for lithium ion migration in fcc Li2SO4 is close to unity. This indicates that the diffusing lithium ions do not significantly share energy with the anion lattice during their movement. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.